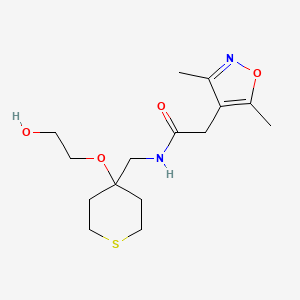

2-(3,5-dimethylisoxazol-4-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acetamide

Beschreibung

This compound features a structurally complex scaffold combining a 3,5-dimethylisoxazole moiety linked via an acetamide group to a tetrahydro-2H-thiopyran ring substituted with a 2-hydroxyethoxy chain. The isoxazole ring is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or anti-inflammatory activity, while the thiopyran group may enhance metabolic stability and membrane permeability . The hydroxyethoxy side chain likely improves aqueous solubility, a critical factor in bioavailability.

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-11-13(12(2)21-17-11)9-14(19)16-10-15(20-6-5-18)3-7-22-8-4-15/h18H,3-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNKSOMKNQFLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

The provided evidence includes 4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1) , which shares the 3,5-dimethylisoxazole motif but differs in its core structure and substituents.

Key Structural Differences:

Pharmacological Implications

- Compound 1 : The benzamide-pyridinyl structure may favor interactions with enzymes or receptors requiring planar aromatic stacking, such as cyclooxygenase (COX) or tyrosine kinases.

- Target Compound : The thiopyran ring’s sulfur atom could enhance binding to cysteine-rich kinase domains, while the hydroxyethoxy group may improve solubility for oral administration.

Data Limitations

No direct pharmacological or physicochemical data (e.g., IC50, logP) for the target compound are available in the provided evidence. Structural comparisons are thus speculative, relying on known trends in medicinal chemistry.

Research Findings and Hypotheses

- Isoxazole Role: Both compounds utilize the 3,5-dimethylisoxazole group, which is known to stabilize small molecules against metabolic degradation .

- Thiopyran vs.

- Hydroxyethoxy Chain : This substituent could reduce logP values compared to Compound 1’s methylpyridinyl group, enhancing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.